molecular formula C18H13N B13126791 5-Vinyl-5H-benzo[b]carbazole

5-Vinyl-5H-benzo[b]carbazole

Katalognummer: B13126791
Molekulargewicht: 243.3 g/mol
InChI-Schlüssel: ZKFLUAQTBKGRFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Vinyl-5H-benzo[b]carbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make this compound a potential candidate for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Vinyl-5H-benzo[b]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fe-catalyzed intramolecular cyclization of vinyl-substituted precursors. This method involves the use of iron catalysts to facilitate the cyclization process, leading to the formation of the benzo[b]carbazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Vinyl-5H-benzo[b]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Vinyl-5H-benzo[b]carbazole has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Vinyl-5H-benzo[b]carbazole involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with neurodegenerative diseases. This inhibition is thought to occur through the binding of the compound to the amyloid-beta peptides, preventing their aggregation and subsequent toxicity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Vinyl-5H-benzo[b]carbazole is unique due to its vinyl group, which allows for further functionalization and modification. This makes it a versatile building block for the synthesis of various derivatives with tailored properties for specific applications .

Eigenschaften

Molekularformel

C18H13N

Molekulargewicht

243.3 g/mol

IUPAC-Name

5-ethenylbenzo[b]carbazole

InChI

InChI=1S/C18H13N/c1-2-19-17-10-6-5-9-15(17)16-11-13-7-3-4-8-14(13)12-18(16)19/h2-12H,1H2

InChI-Schlüssel

ZKFLUAQTBKGRFE-UHFFFAOYSA-N

Kanonische SMILES

C=CN1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.